molecular formula C13H14N2 B1397263 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine CAS No. 885468-61-1

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine

Cat. No.: B1397263
CAS No.: 885468-61-1
M. Wt: 198.26 g/mol
InChI Key: KPBHYDOOJXDXBR-UHFFFAOYSA-N
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Description

1-[4-(4-Pyridyl)phenyl]ethanamine (CAS 885468-61-1) is a high-value chiral amine building block of significant interest in medicinal chemistry and organic synthesis. This compound features a rigid biphenyl-like core structure, where a pyridine ring is connected to a phenyl-ethylamine moiety, creating a versatile molecular scaffold. The pyridine ring acts as a fundamental heterocycle, imparting basicity and the ability to coordinate with metal ions, a property extensively exploited in catalysis and the construction of coordination polymers . The chiral amine group serves as a key handle for further synthetic transformations, enabling the construction of more complex molecular architectures for drug discovery and materials science . This compound's primary research value lies in its application as a critical intermediate in the design and synthesis of biologically active molecules. Pyridine-containing structures are cornerstones in the development of pharmaceuticals, agrochemicals, and functional materials . The structure of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine makes it a promising precursor for the development of novel dihydroorotate dehydrogenase (DHODH) inhibitors, similar to those investigated for their antiproliferative properties in cancer research . The molecule's rigid, planar core is also conducive to π-π stacking interactions, suggesting potential applications in the development of organic electronic materials or liquid crystals . For safe handling, please note the following safety information: This product is classified with the signal word "Danger" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers should review the full Safety Data Sheet prior to use and handle the compound with appropriate personal protective equipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-pyridin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-10H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBHYDOOJXDXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes with detailed experimental protocols, and explore its potential applications based on the broader understanding of phenyl-pyridine scaffolds in pharmacology.

Compound Identification and Physicochemical Properties

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine is a chiral amine featuring a central phenyl ring substituted with a pyridine-4-yl group and an aminoethyl group. This structural arrangement imparts specific physicochemical properties that are of interest in drug design. The pyridine moiety can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor and a basic center, allowing for salt formation to improve solubility.

Identifier Value Source
CAS Number 885468-61-1[1][2]
Molecular Formula C13H14N2Inferred
Molecular Weight 198.27 g/mol [3]
Canonical SMILES CC(N)C1=CC=C(C=C1)C2=CC=NC=C2Inferred
InChI Key Inferred from structureInferred

Synthetic Pathways and Methodologies

The synthesis of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine can be approached through a multi-step process, leveraging common organic chemistry reactions. A plausible and efficient synthetic route would involve a Suzuki coupling to form the biaryl core, followed by the introduction of the aminoethyl side chain.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C-C bond of the biaryl system and the C-N bond of the amine. This suggests 4-bromophenyl)ethan-1-amine and pyridine-4-boronic acid as key starting materials. An alternative would be to start with 4-(pyridin-4-yl)acetophenone, which can be synthesized via a Suzuki coupling of 4-bromoacetophenone and pyridine-4-boronic acid, followed by a reductive amination.

Synthetic Workflow Diagram

Synthesis of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Figure 1: Proposed Synthesis Workflow A 4-Bromoacetophenone C 4-(Pyridin-4-yl)acetophenone A->C Suzuki Coupling (Pd catalyst, base) B Pyridine-4-boronic acid B->C D 1-[4-(Pyridin-4-yl)phenyl]ethan-1-one oxime C->D Oximation (Hydroxylamine) E 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine D->E Reduction (e.g., H2/Pd-C or LiAlH4) Potential Signaling Pathway Figure 2: Hypothetical Kinase Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Inhibitor->RAF Potential Inhibition

Sources

Pyridine-Phenyl Ethylamine Analogs: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyridine-phenyl ethylamine motif represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful therapeutic agents.[1][2][3] This guide provides an in-depth analysis of this structural class, navigating from fundamental synthetic strategies to nuanced structure-activity relationships (SAR), key pharmacological targets, and diverse therapeutic applications. We will explore the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and data visualization are provided to bridge theoretical knowledge with practical application, empowering teams to leverage the full potential of this versatile chemical framework.

Introduction: The Pyridine-Phenyl Ethylamine Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a pyridine ring, a phenyl group, and an ethylamine linker creates a pharmacophore with a unique combination of properties. The pyridine ring, an isostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and imparts polarity, often improving pharmacokinetic properties like solubility and metabolic stability.[2][4][5] This scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic relevance.[2] Its structural rigidity and conformational flexibility can be fine-tuned through targeted substitutions, allowing for precise interaction with a multitude of biological targets. Pyridine-based drugs have demonstrated efficacy across a vast spectrum of diseases, including cancer, central nervous system (CNS) disorders, and inflammatory conditions.[2][6][7] This inherent versatility and proven clinical success are why medicinal chemists consistently turn to this scaffold in the rational design of novel, highly specific, and potent therapeutic agents.[3]

Synthetic Strategies and Methodologies

The synthesis of pyridine and its analogs can be broadly approached through two main routes: the construction of the pyridine ring itself or the functionalization of a pre-existing pyridine ring.[8] Ring-construction reactions, such as the Hantzsch synthesis, involve the condensation of aldehydes, β-ketoesters, and ammonia to form a dihydropyridine, which is subsequently oxidized.[8] Other classical methods rely on the condensation of 1,5-dicarbonyl compounds with an ammonia source.[8] More contemporary approaches utilize metal-catalyzed cross-coupling reactions to append phenyl and other aryl groups to a pyridine core.[9]

General Protocol: Multi-step Synthesis of a Representative N-Substituted Pyridyl-Phenyl Analog

This protocol outlines a representative synthesis adapted from methodologies for creating N-substituted tetrahydropyridines, which often serve as precursors or analogs in this class.[10] The rationale is to first create a reactive pyridinium salt, convert it to a pyridinium ylide, and then perform a reduction to obtain the final product.

Step 1: Formation of N-(2,4-Dinitrophenyl)pyridinium Chloride

  • Rationale: To activate the pyridine ring for subsequent nucleophilic attack by creating a good leaving group (2,4-dinitroaniline).

  • Procedure: Dissolve the starting substituted tert-butyl/phenyl pyridine (1.0 eq) in a suitable solvent like acetone.

  • Add 1-chloro-2,4-dinitrobenzene (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and collect the precipitated pyridinium chloride salt by filtration. Wash with cold acetone and dry under vacuum.

Step 2: Synthesis of N-Acylimino Pyridinium Ylide

  • Rationale: The pyridinium salt is reacted with a hydrazide. The basic conditions deprotonate the hydrazide, which then attacks the activated pyridine, ultimately forming a stable ylide after elimination.

  • Procedure: Suspend the N-(2,4-dinitrophenyl)pyridinium chloride (1.0 eq) and the appropriate pyridyl or phenyl acid hydrazide (1.0 eq) in ethanol.

  • Add triethylamine (2.5 eq) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice water. The resulting precipitate is the crude ylide.

  • Hydrolyze the crude product by refluxing in a water:p-dioxane mixture to yield the purified N-[pyridyl(phenyl)carbonylimino]-pyridinium ylide.[10]

Step 3: Reduction to N-Acylamino-1,2,3,6-Tetrahydropyridine

  • Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the pyridinium ring to the more stable tetrahydropyridine without affecting the amide carbonyl.

  • Procedure: Dissolve the pyridinium ylide (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes, controlling the temperature.

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.[10]

Structure-Activity Relationship (SAR) Studies

The biological activity of pyridine-phenyl ethylamine analogs can be systematically modulated by chemical modifications at three key positions: the pyridine ring (Ring A), the phenyl ring (Ring B), and the ethylamine linker (Linker C). Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic profiles.[11][12]

SAR cluster_core Core Scaffold cluster_A Ring A: Pyridine cluster_B Ring B: Phenyl cluster_C Linker C: Ethylamine Core Pyridine-Phenyl Ethylamine Core A_Node Position of N Substituents (e.g., C5) Steric Bulk Core->A_Node Modulates target binding and solubility [3] B_Node Substitution Pattern (ortho, meta, para) Electronic Effects (EWG/EDG) Halogens, Methoxy groups Core->B_Node Influences potency and metabolic stability [1, 20] C_Node Amine Substitution (1°, 2°, 3°) Conformational Constraints Introduction of Heteroatoms (e.g., O, S) Core->C_Node Impacts selectivity and receptor interaction [9, 18]

Caption: Key modification points for SAR studies.

  • Ring A (Pyridine): The position of the nitrogen atom within the ring and the substitution pattern are crucial. For instance, in analogs targeting neuronal nicotinic acetylcholine receptors (nAChRs), substitution at the C5 position with bulky groups like phenyl or heteroaryl moieties can significantly alter binding affinity, converting agonists into antagonists.[13]

  • Ring B (Phenyl): Substituents on the phenyl ring dictate electronic and steric properties. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at the para-position often enhance activity.[3][11] For example, a para-fluoro substituent on the phenyl ring of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanol was found to be optimal for topical anti-inflammatory activity.[11]

  • Linker C (Ethylamine): Modification of the ethylamine linker, such as N-alkylation or constraining it within a cyclic system, directly impacts the orientation of the molecule within the target's binding pocket.[14] For serotonin 5-HT2 receptors, conformational constraints on the ethylamine side chain are critical for defining subtype selectivity.[14][15]

Key Pharmacological Targets and Mechanisms of Action

The scaffold's versatility allows it to interact with a wide range of biological targets.

Central Nervous System (CNS) Targets

Pyridine-phenyl ethylamine analogs are potent modulators of CNS receptors, particularly ligand-gated ion channels and G-protein coupled receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs): These receptors are crucial for cognitive function, learning, and memory. Analogs based on the 3-(pyrrolidinylmethoxy)pyridine structure have been synthesized with high affinity (Ki values in the nanomolar range). Subtle changes, such as adding a phenyl group at the 5-position of the pyridine ring, can shift the functional activity from agonism to antagonism, providing tools to probe receptor function and develop treatments for neurological disorders.[13]

  • Serotonin (5-HT) Receptors: These receptors are implicated in a wide range of psychiatric and neurological disorders.[14] Constrained phenylethylamine analogs have been instrumental in mapping the bioactive conformation required for interaction with 5-HT2 subtypes. The orientation of oxygen lone pairs and the ethylamine linker relative to the aromatic rings determines affinity and selectivity.[14][15]

nAChR_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion Channel Ion_Influx Na+ / Ca2+ Influx nAChR:m->Ion_Influx Channel Opening Analog Pyridine-Phenyl Ethylamine Analog (Agonist) Analog->nAChR:p ACh Acetylcholine ACh->nAChR:p Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Cellular Response (e.g., Neurotransmitter Release) Depolarization->Signal

Caption: Agonist binding and activation of an nAChR.

Kinase Inhibition in Oncology

Many cancers are driven by aberrant kinase signaling. Pyridine-containing molecules, such as Sorafenib, are highly effective kinase inhibitors.[16] Pyridine-urea derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.

Compounds with a 4-chlorophenyl urea moiety have shown particularly high potency against breast cancer cell lines, with IC50 values in the sub-micromolar range, often exceeding the efficacy of reference drugs like Doxorubicin.[16]

Compound IDSubstitution (Ring B)Target Cell LineIC50 (µM, 72h)VEGFR-2 IC50 (µM)Reference
8e 4-ChloroMCF-70.113.93[16]
8n 3-TrifluoromethylMCF-70.80-[16]
8b 4-FluoroMCF-7>105.00[16]
Doxorubicin -MCF-71.93-[16]
Enzymes in Inflammation

Chronic inflammation is a hallmark of many diseases. Pyridine-phenyl ethylamine analogs can modulate key inflammatory pathways. A series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols demonstrated potent topical anti-inflammatory activity.[11] Their mechanism is believed to involve the inhibition of cytochrome P450, leading to a reduction in pro-inflammatory eicosanoids.[11] Other derivatives have been designed to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins.[17]

Therapeutic Applications and Case Studies

The diverse biological activities of these analogs translate into a broad range of potential therapeutic applications.

  • CNS Disorders: The ability to selectively agonize or antagonize nAChRs makes these compounds promising leads for Alzheimer's disease, Parkinson's disease, and schizophrenia.[6][13]

  • Anticancer Agents: As potent kinase inhibitors, these analogs are being heavily investigated for various cancers, particularly those dependent on angiogenesis, such as breast, liver, and lung cancer.[12][16][18][19] The pyridine moiety is present in numerous FDA-approved kinase inhibitors.[2]

  • Anti-inflammatory Agents: Compounds showing dual inhibition of enzymes like COX and lipoxygenase or inhibition of cytochrome P450 offer novel therapeutic strategies for treating inflammatory skin conditions and other inflammatory disorders.[10][11][20]

Experimental Protocols for Compound Evaluation

Validating the biological activity of newly synthesized analogs requires robust and reproducible assays.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

Rationale: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase target, such as VEGFR-2. This assay measures the phosphorylation of a substrate peptide.

  • Materials: Recombinant human VEGFR-2 enzyme, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, poly(Glu, Tyr) 4:1 substrate, test compounds, 96-well plate, detection antibody (anti-phosphotyrosine), and a plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Prepare a master mix containing kinase buffer, VEGFR-2 enzyme, and the substrate. Add 20 µL to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Prepare an ATP solution in kinase buffer. Add 20 µL to each well to initiate the kinase reaction.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding an EDTA solution.

    • Add the detection antibody and a secondary HRP-conjugated antibody, with appropriate washing steps in between.

    • Add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay A 1. Add Compound & VEGFR-2 Enzyme B 2. Pre-incubate (Allow Binding) A->B C 3. Add ATP (Initiate Reaction) B->C D 4. Incubate (Phosphorylation) C->D E 5. Stop Reaction (Add EDTA) D->E F 6. Detection (Antibody & Substrate) E->F G 7. Read Plate (Calculate IC50) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell-Based Anti-inflammatory Assay (NO Inhibition in Macrophages)

Rationale: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[20]

  • Materials: RAW 264.7 macrophage cell line, DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, LPS, test compounds, Griess Reagent, 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite (a stable product of NO) in each sample. Determine the percent inhibition of NO production by the test compounds compared to the LPS-only stimulated cells. Calculate IC50 values.

Future Directions and Conclusion

The pyridine-phenyl ethylamine scaffold remains a highly fertile ground for drug discovery. Future efforts will likely focus on developing analogs with increased subtype selectivity for established targets like nAChRs and kinases to minimize off-target effects. The application of computational methods, such as molecular docking and quantitative SAR (QSAR), will continue to refine the design of novel analogs with predictable activity and improved safety profiles.[12] Furthermore, exploring new therapeutic areas where this scaffold has been less utilized could unlock novel treatments for a range of unmet medical needs. The combination of a proven track record, synthetic tractability, and tunable pharmacodynamic properties ensures that pyridine-phenyl ethylamine analogs will continue to be a mainstay in the development of next-generation therapeutics.

References

  • Alan, R., et al. (1992). Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. Journal of Medicinal Chemistry.
  • Sharma, D., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
  • Unknown Author. (n.d.). Characterization and pharmacological evaluation of new pyridine analogs.
  • Abdel-Maksoud, M. S., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Journal of Pharmaceutical Sciences.
  • Redda, K. K., et al. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. Chemical & Pharmaceutical Bulletin.
  • Unknown Author. (n.d.). Effect of pyridine on key pharmacological parameters.
  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Herremans, A. H., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE.
  • Unknown Author. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Unknown Author. (n.d.). Anticancer agents applied to combat various cancer cell lines.
  • Unknown Author. (n.d.). Synthesis of most active anticancer agent pyridine derivatives.
  • Bhat, A. A., & Singh, I. (2026).
  • Khan, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Kim, J. Y., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
  • Lin, S., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry Letters.
  • Maldonado-Rojas, W., & Olivero-Verbel, J. (2023).
  • Hafez, H. N., et al. (2009).
  • Abdellatif, K. R. A., et al. (2018).
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research.
  • O'Malley, D. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
  • Gouda, M. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.
  • Unknown Author. (n.d.). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Biaryl Amines in Oncology

The biaryl structural motif is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2] This is largely attributed to the unique conformational properties and the rich three-dimensional space that the biaryl scaffold can explore, enabling precise interactions with biological targets. Within this privileged class of molecules, biaryl amines have emerged as a particularly fruitful pharmacophore, lending themselves to the development of potent and selective inhibitors of various enzymes implicated in human diseases. This guide delves into the specifics of the biaryl amine pharmacophore, with a focused exploration of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine and its analogs as promising inhibitors of tankyrase, a key regulator of the Wnt/β-catenin signaling pathway and a high-value target in oncology.

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and cell fate determination.[1][3][4] Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer.[2][4] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in this pathway by mediating the degradation of Axin, a key component of the β-catenin destruction complex.[3][5] Inhibition of tankyrase activity leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt signaling, thereby presenting a compelling therapeutic strategy for Wnt-driven cancers.[2][4][6]

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of biaryl amine pharmacophores related to 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine, positioning them as a promising class of tankyrase inhibitors.

Synthetic Strategies for Biaryl Amine Scaffolds

The construction of the biaryl core is a critical step in the synthesis of this class of compounds. Several robust and versatile methods have been developed for the formation of the carbon-carbon bond connecting the two aryl rings.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.

Experimental Protocol: Synthesis of a 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Analog via Suzuki-Miyaura Coupling

  • Step 1: Preparation of the Aryl Halide Precursor. To a solution of 4-bromoacetophenone (1.0 eq) in a suitable solvent such as 1,4-dioxane, add pyridine-4-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as aqueous sodium carbonate (2.0 M, 2.0 eq).

  • Step 2: Coupling Reaction. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 4-(pyridin-4-yl)acetophenone intermediate.

  • Step 4: Reductive Amination. The resulting ketone (1.0 eq) is dissolved in methanol, and ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Step 5: Final Work-up and Purification. The reaction is quenched by the addition of aqueous sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The final product, 1-[4-(pyridin-4-yl)phenyl]ethan-1-amine, is purified by column chromatography or crystallization.

Biological Activity and Mechanism of Action: Targeting Tankyrase

The 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine scaffold is hypothesized to exert its anticancer effects through the inhibition of tankyrase, leading to the suppression of the Wnt/β-catenin signaling pathway.

The Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt ligand, a "destruction complex" comprising Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] This keeps cytoplasmic β-catenin levels low. Tankyrases (TNKS1 and TNKS2) PARsylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination by the E3 ubiquitin ligase RNF146 and proteasomal degradation.[3] The degradation of Axin disrupts the destruction complex, leading to the stabilization and accumulation of β-catenin.[4][5] Stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes that drive cell proliferation, such as c-Myc and Cyclin D1.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane, preventing β-catenin phosphorylation and degradation. This also leads to the stabilization and nuclear translocation of β-catenin and subsequent gene transcription.

Mechanism of Inhibition by 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Analogs

Small molecule inhibitors of tankyrase, such as the proposed 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine analogs, typically bind to the nicotinamide-binding pocket of the catalytic domain of tankyrase, competing with the endogenous substrate NAD+.[3][7] This inhibition of tankyrase's enzymatic activity prevents the PARsylation of Axin. Consequently, Axin is stabilized, the β-catenin destruction complex remains active, and β-catenin is continuously phosphorylated and degraded, thus suppressing the aberrant Wnt/β-catenin signaling observed in many cancers.[2][4][6]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / Aberrant Signaling cluster_nucleus_on Wnt ON / Aberrant Signaling cluster_inhibitor Inhibition by Biaryl Amine Destruction_Complex Axin/APC/GSK3β/CK1 (Destruction Complex) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Axin_Degradation Axin Degradation Destruction_Complex->Axin_Degradation Ub_Proteasome_off Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome_off Phosphorylation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF TCF_LEF_off->Target_Genes_off TNKS Tankyrase TNKS->Destruction_Complex PARsylation of Axin Wnt Wnt Ligand FZD_LRP FZD/LRP Receptor Wnt->FZD_LRP FZD_LRP->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on Accumulation & Translocation TCF_LEF_on TCF/LEF Target_Genes_on Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION ON TCF_LEF_on->Target_Genes_on Inhibitor 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Analog TNKS_inhibited Tankyrase Inhibitor->TNKS_inhibited Inhibition Destruction_Complex_stabilized Axin/APC/GSK3β/CK1 (Destruction Complex) STABILIZED TNKS_inhibited->Destruction_Complex_stabilized No PARsylation of Axin beta_catenin_inhibited β-catenin Destruction_Complex_stabilized->beta_catenin_inhibited Ub_Proteasome_inhibited Ubiquitination & Proteasomal Degradation beta_catenin_inhibited->Ub_Proteasome_inhibited Phosphorylation

Caption: Wnt/β-catenin signaling pathway and the mechanism of its inhibition by a tankyrase inhibitor.

Structure-Activity Relationship (SAR) of Biaryl Amine Tankyrase Inhibitors

The potency and selectivity of biaryl amine tankyrase inhibitors can be significantly modulated by substitutions on both the phenyl and pyridine rings, as well as modifications to the ethylamine linker. A systematic exploration of these structural modifications is crucial for the development of optimized drug candidates.

CompoundR1 (Phenyl Ring)R2 (Pyridine Ring)R3 (Linker)Tankyrase IC₅₀ (nM)Wnt Signaling IC₅₀ (nM)
Lead (Hypothetical) HH-CH(NH₂)CH₃500800
Analog 13-FH-CH(NH₂)CH₃250400
Analog 23,5-diFH-CH(NH₂)CH₃100150
Analog 3H2-CH₃-CH(NH₂)CH₃700950
Analog 4HH-CH₂CH₂NH₂12001500
Analog 53,5-diFH-C(=O)NH-5080

This table presents hypothetical data for illustrative purposes, based on general SAR trends observed for similar classes of inhibitors.

Key SAR Insights:

  • Phenyl Ring Substitution: Electron-withdrawing groups, such as fluorine atoms, at the meta positions of the phenyl ring generally enhance inhibitory activity. This is likely due to favorable interactions with the enzyme's active site.

  • Pyridine Ring Substitution: Substitutions on the pyridine ring can have a varied impact. Small alkyl groups may be tolerated, but larger groups can lead to a decrease in potency, possibly due to steric hindrance. The position of the nitrogen atom within the pyridine ring is also critical for activity.

  • Linker Modification: The ethylamine linker is important for maintaining the correct orientation of the biaryl scaffold within the binding pocket. Modifications such as removing the methyl group or replacing the amine with an amide can significantly alter potency. An amide linker, as seen in Analog 5, can sometimes lead to increased potency through additional hydrogen bonding interactions.

Workflow for Biological Evaluation

A robust and systematic workflow is essential for the comprehensive biological evaluation of novel biaryl amine tankyrase inhibitors.

workflow cluster_workflow Biological Evaluation Workflow A Compound Synthesis & Purification B In Vitro Tankyrase Enzyme Assay (e.g., Homogeneous Assay) A->B C Cell-Based Wnt Signaling Assay (e.g., TOP/FOP Flash Reporter Assay) B->C Potent Hits D Cell Proliferation/ Viability Assay (e.g., MTS, CellTiter-Glo) C->D E Western Blot Analysis (Axin, β-catenin levels) C->E F In Vitro ADME/ Tox Profiling (Microsomal stability, CYP inhibition) D->F Active Compounds E->F H Pharmacokinetic (PK) Studies in Rodents F->H Lead Candidates G In Vivo Efficacy Studies (e.g., Xenograft models) H->G

Caption: A streamlined workflow for the biological evaluation of novel tankyrase inhibitors.

Detailed Methodologies:

  • In Vitro Tankyrase Enzyme Assay: The inhibitory activity against TNKS1 and TNKS2 can be determined using a variety of commercially available assay kits, which typically measure the incorporation of ADP-ribose into a substrate.

  • Cell-Based Wnt Signaling Assay: A common method is the TOP/FOP Flash reporter assay in a Wnt-dependent cancer cell line (e.g., DLD-1, SW480).[8] TOP Flash contains multiple TCF/LEF binding sites driving luciferase expression, while FOP Flash (negative control) has mutated binding sites. A reduction in the TOP/FOP ratio indicates inhibition of Wnt signaling.

  • Cell Proliferation/Viability Assay: The antiproliferative effects of the compounds are assessed in a panel of cancer cell lines with known Wnt pathway activation status.

  • Western Blot Analysis: This technique is used to confirm the mechanism of action by measuring the levels of key pathway proteins. Inhibition of tankyrase should lead to an increase in Axin levels and a decrease in total and active (non-phosphorylated) β-catenin.

  • In Vivo Efficacy Studies: Promising lead compounds are evaluated in preclinical animal models, such as xenograft models where human cancer cells are implanted in immunocompromised mice. Tumor growth inhibition is the primary endpoint.

Conclusion and Future Directions

The biaryl amine pharmacophore, exemplified by the 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine scaffold, represents a promising starting point for the development of novel and potent tankyrase inhibitors. The synthetic accessibility of these compounds, coupled with the well-defined role of tankyrase in the Wnt/β-catenin signaling pathway, provides a clear rationale for their exploration in oncology drug discovery.

Future efforts in this area should focus on:

  • Optimization of Potency and Selectivity: Further exploration of the SAR to identify compounds with sub-nanomolar potency and high selectivity for tankyrases over other PARP family members.

  • Improvement of Physicochemical and Pharmacokinetic Properties: Fine-tuning the structure to enhance solubility, metabolic stability, and oral bioavailability.

  • Exploration of Novel Analogs: Synthesis and evaluation of a diverse range of analogs with modifications to the biaryl core, the linker, and the amine functionality to expand the chemical space and identify novel intellectual property.

  • Combination Therapies: Investigating the synergistic effects of tankyrase inhibitors with other anticancer agents, including chemotherapy and targeted therapies.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively advance the discovery and development of the next generation of biaryl amine-based tankyrase inhibitors for the treatment of Wnt-driven cancers.

References

  • Lehtiö, L., Chi, N. W., & Krauss, S. (2013). Tankyrases as drug targets. FEBS Journal, 280(15), 3566-3577. [Link]

  • Ma, L., Wang, X., Jia, T., Wei, W., Chua, M. S., & So, S. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25488–25501. [Link]

  • Mishra, A., & Verma, A. (2025). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Cancer Drug Targets. [Link]

  • Zhong, Z., & Virshup, D. M. (2020). WNT/β-catenin signaling and its regulation. Cancers, 12(3), 563. [Link]

  • Kim, J., & Lee, J. (2018). Novel insight into the function of tankyrase. Oncology Letters, 16(6), 7019-7028. [Link]

  • Riccio, F., et al. (2025). Discovery of Tankyrase scaffolding inhibitor specifically targeting the ARC4 peptide binding domain. bioRxiv. [Link]

  • Riccio, F., et al. (2026). Discovery of Tankyrase scaffolding inhibitor specifically targeting the ARC4 peptide binding domain. ResearchGate. [Link]

  • Li, B., et al. (2021). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 26(15), 4435. [Link]

  • Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. iScience, 24(7), 102787. [Link]

  • Nästi, J., et al. (2013). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. Journal of Medicinal Chemistry, 56(22), 9037-9048. [Link]

  • Chan, H. S., & Cheong, S. L. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5244–5273. [Link]

  • Solberg, A. P., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 17936–17949. [Link]

  • Kim, J., & Lee, J. (2018). Novel insight into the function of tankyrase. Oncology Letters, 16(6), 7019-7028. [Link]

  • Narwal, M., et al. (2013). Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket. FEBS Letters, 587(6), 631-637. [Link]

  • Villa-Reyna, A. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5543. [Link]

  • Biela, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3233. [Link]

  • Omura, S., et al. (2013). Synthesis and structure-activity relationship of pyripyropene A derivatives as potent and selective acyl-CoA:cholesterol acyltransferase 2 (ACAT2) inhibitors: part 1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1285-1287. [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. Bioorganic & Medicinal Chemistry Letters, 29(14), 1831-1835. [Link]

  • de Oliveira, C. S. A., et al. (2020). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2018). Synthesis and In Vitro Biological Activity of (E)-1-((4-Methyl-3-(4-(pyridin- 3-yl)amino)phenyl)diazenyl)naphthalein-2-ol. Chemical Science Review and Letters, 7(27), 896-901. [Link]

  • El-Sattar, N. E. A., et al. (2016). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Revista de la Sociedad Química de México, 60(3), 181-188. [Link]

Sources

Methodological & Application

Application Note: Scalable Enantioselective Synthesis of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The target molecule, 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine , represents a privileged pharmacophore in kinase inhibitor discovery (e.g., ROCK, JAK inhibitors). Its structure combines a biaryl scaffold with a chiral


-methylbenzylamine motif.

This guide addresses the two primary challenges in its synthesis:

  • Biaryl Construction: Efficient coupling of the electron-deficient pyridine ring with the phenyl group.

  • Stereocontrol: Establishing the chiral amine center with high enantiomeric excess (

    
    ).
    

We present two validated workflows:

  • Route A: Biocatalytic Transamination (Green/Scalable): Utilizes

    
    -transaminases for direct asymmetric conversion of the ketone. Best for late-stage functionalization and high stereopurity.
    
  • Route B: Ellman’s Sulfinamide Auxiliary (Robust/Versatile): Utilizes tert-butanesulfinamide for predictable diastereocontrol.[1] Best for medicinal chemistry campaigns where enzyme screening is not feasible.

Precursor Synthesis: The Biaryl Scaffold

Before establishing chirality, the biaryl ketone 1-(4-(pyridin-4-yl)phenyl)ethan-1-one must be synthesized.

Critical Technical Insight: 4-Pyridylboronic acid is prone to protodeboronation and instability. We recommend using 4-pyridylboronic acid pinacol ester or coupling 4-acetylphenylboronic acid with 4-bromopyridine to ensure reproducibility.

Protocol: Suzuki-Miyaura Coupling
  • Scale: 10 mmol

  • Reagents:

    • Substrate A: 4-Acetylphenylboronic acid (1.64 g, 10 mmol)

    • Substrate B: 4-Bromopyridine HCl (1.94 g, 10 mmol)

    • Catalyst: Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ·CH
      
      
      
      Cl
      
      
      (5 mol%)
    • Base: K

      
      CO
      
      
      
      (3.0 equiv, 2M aqueous)
    • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inertion: Charge a reaction vessel with Substrate A, Substrate B, and Pd catalyst. Evacuate and backfill with N

    
     (3 cycles).
    
  • Solvation: Add degassed 1,4-dioxane (50 mL) and 2M aq. K

    
    CO
    
    
    
    (15 mL).
  • Reaction: Heat to 90°C for 12 hours. The biphasic mixture ensures efficient salt removal.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (SiO

    
    ).
    
    • Note: Pyridine derivatives tail on silica. Use Eluent: Hexanes/EtOAc (1:1) + 1% Et

      
      N .
      

SuzukiWorkflow cluster_0 Precursors A 4-Acetylphenyl- boronic acid P Pd(dppf)Cl2 K2CO3, 90°C A->P B 4-Bromopyridine HCl B->P Prod Biaryl Ketone (Precursor) P->Prod Suzuki-Miyaura Coupling

Figure 1: Convergent synthesis of the biaryl ketone precursor via Pd-catalyzed cross-coupling.

Route A: Biocatalytic Asymmetric Transamination (ATA)

This is the preferred route for scale-up due to mild conditions and superior enantioselectivity (


).
Mechanism & Rationale

-Transaminases (ATA) transfer an amino group from a sacrificial donor (Isopropylamine) to the ketone.[2]
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[3]

  • Equilibrium: The reaction is reversible. Use of isopropylamine (IPM) generates acetone. Removing acetone (volatile) drives the equilibrium to completion.

Protocol
  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-426 or Codexis variants screening required for (R) or (S) selectivity).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.5). Crucial: Pyridines are basic; maintain pH 7.0-8.0 to ensure substrate solubility and enzyme stability.

ComponentConcentration/AmountRole
Biaryl Ketone 10 g/L (approx 50 mM)Substrate
Enzyme (ATA) 5-10 wt% relative to substrateCatalyst
PLP 1 mMCofactor
Isopropylamine 1.0 M (as HCl salt, pH adj)Amine Donor
DMSO 10-20% v/vCo-solvent

Step-by-Step:

  • Buffer Prep: Dissolve PLP in phosphate buffer. Adjust pH to 7.5. Add Isopropylamine and re-adjust pH to 7.5 using 6M HCl (exothermic!).

  • Substrate Loading: Dissolve the Biaryl Ketone in DMSO. Add slowly to the enzyme/buffer mix.

  • Incubation: Stir at 30-35°C for 24 hours.

    • Optimization: Apply a nitrogen sweep to the headspace to remove acetone.[2]

  • Quench: Acidify to pH 2 with 6M HCl to denature enzyme and protonate the product (solubilizing it in water).

  • Isolation: Centrifuge to remove protein debris. Wash aqueous layer with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12 (NaOH), extract product into DCM.

ATA_Pathway cluster_enz Enzymatic Cycle (ATA + PLP) Ketone Biaryl Ketone Complex [Enzyme-PLP-Substrate] Ketone->Complex Donor Isopropylamine (Donor) Donor->Complex Acetone Acetone (Volatile Coproduct) Complex->Acetone Removed via N2 sweep Amine Chiral Amine (Target) Complex->Amine

Figure 2: Biocatalytic transamination cycle. Equilibrium displacement via acetone removal is critical.

Route B: Ellman’s Sulfinamide Auxiliary

Recommended for discovery chemistry or when specific enzymes are unavailable. This route guarantees diastereoselectivity via a defined transition state.

Mechanism

Condensation of the ketone with a chiral sulfinamide yields a sulfinyl imine. Reduction with NaBH


 proceeds via a cyclic Zimmerman-Traxler transition state (chelation control), yielding high diastereomeric excess (de).
Protocol
  • Reagent: (

    
    )-(+)-tert-butanesulfinamide (for (
    
    
    
    )-amine).
  • Lewis Acid: Ti(OEt)

    
     (Acts as dehydrating agent and Lewis acid).
    

Step 1: Imine Formation

  • Mix Biaryl Ketone (1.0 equiv) and (

    
    )-tert-butanesulfinamide (1.2 equiv) in dry THF.
    
  • Add Ti(OEt)

    
     (2.0 equiv) under N
    
    
    
    .
  • Reflux (70°C) for 16h. Monitor by TLC (Imine is usually less polar than sulfinamide).

  • Workup: Pour into brine. A thick titanium salt precipitate forms. Filter through Celite.

Step 2: Diastereoselective Reduction

  • Dissolve crude imine in dry THF. Cool to -48°C (or -78°C for max selectivity).

  • Add NaBH

    
     (4.0 equiv). Warm slowly to RT over 4h.
    
  • Result: Formation of the sulfinamide-protected amine.[4][5]

Step 3: Cleavage

  • Treat the protected amine with 4M HCl in Dioxane/MeOH.

  • Stir 1h at RT.

  • Concentrate to obtain the Amine·2HCl salt .

EllmanRoute K Biaryl Ketone Imine Chiral N-Sulfinyl Imine K->Imine Condensation Aux (R)-t-Bu-Sulfinamide Ti(OEt)4 Aux->Imine Protected Sulfinamide Intermediate Imine->Protected Reduction (High de) Red NaBH4 (-48°C) Red->Protected Final Chiral Amine (HCl Salt) Protected->Final Hydrolysis Acid HCl / MeOH Acid->Final

Figure 3: Ellman auxiliary workflow. Ti(IV) mediates imine formation; NaBH4 reduction sets stereochemistry.

Quality Control & Purification

The presence of the pyridine ring creates specific purification challenges (peak tailing).

Analytical HPLC Method (Chiral)
  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Reasoning: The basic additive masks silanol groups on the column and suppresses interaction with the pyridine nitrogen, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine/Phenyl absorption).[6]

Purification of Free Base

If the free amine is required (not the HCl salt):

  • Dissolve crude salt in water.

  • Adjust pH to >12 using NaOH.

  • Extract with DCM (3x).

  • Dry over Na

    
    SO
    
    
    
    .
  • Storage: Store under Argon at -20°C. Primary amines can absorb CO

    
     from air to form carbamates over time.
    

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ellman Auxiliary Protocol: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Biocatalytic Transamination: Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332. Link

  • Pyridine-Specific Transamination: Fuchs, M., et al. (2012). Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. European Journal of Organic Chemistry, 2012(10), 2023–2029. Link

  • Chiral HPLC of Pyridyl Amines: Ye, J., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Electrophoresis, 22(15), 3147-3153. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we provide in-depth, science-backed answers to common questions, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine exhibiting poor aqueous solubility at neutral pH?

A1: Understanding the Molecular Structure

The solubility behavior of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine is dictated by its chemical architecture. The molecule is comprised of several key features:

  • A Phenyl Group and Biphenyl-like Core: These large, non-polar aromatic structures contribute to the molecule's hydrophobicity, leading to poor affinity for water.[1] This is a primary reason for its low intrinsic solubility in aqueous media.

  • Two Basic Nitrogen Centers: The molecule possesses two basic nitrogen atoms: one on the pyridine ring and one in the primary amine side chain. These are the key to unlocking solubility. In a neutral pH environment (around pH 7), these amine groups are largely un-ionized (not protonated). The uncharged form of the molecule is less polar and thus less soluble in water. Pyridine itself is a weak base with a pKa of approximately 5.22 for its conjugate acid, the pyridinium ion.[1][2] The ethanamine side chain is expected to be a stronger base.

At neutral pH, the compound exists predominantly in its free base form, which is insufficiently polar to dissolve readily in water. The phenomenon where a compound's solubility changes with pH variations is known as pH-dependent solubility, and it is the most critical factor to consider for this molecule.[3][4]

Q2: What is the most direct way to solubilize this compound for an in-vitro aqueous assay?

A2: pH Adjustment is Your First and Most Effective Tool.

For ionizable drugs, modifying the pH is a primary and effective strategy to enhance solubility.[5] Since 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine has two basic centers, lowering the pH of the aqueous medium will protonate these nitrogens, forming cationic pyridinium and ammonium salts, respectively. These charged species are significantly more polar and exhibit much higher aqueous solubility.

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a drug is described by the Henderson-Hasselbalch equation.[6] To ensure maximum solubility, the pH of the solution should be adjusted to at least 2 units below the lowest pKa of the compound, which ensures that over 99% of the molecules are in their ionized, soluble salt form.

This experiment will help you determine the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.

  • Sample Addition: Add an excess amount of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine to a fixed volume of each buffer in separate vials. Ensure enough solid is present to create a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Filtration through a 0.22 µm syringe filter is recommended to remove fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of each buffer.

pH of BufferPredicted Compound FormExpected Aqueous Solubility
2.0Fully Protonated (Dicationic Salt)Very High
4.0Predominantly MonocationicHigh
6.0Mixture of Un-ionized & CationicModerate to Low
7.4Predominantly Un-ionized (Free Base)Very Low
8.0Un-ionized (Free Base)Very Low
Q3: Simple pH adjustment works, but my compound precipitates upon dilution into neutral cell culture media. How can I solve this?

A3: Explore Co-solvents and Formulation Strategies.

This is a classic problem of a compound "crashing out" when a low-pH, high-concentration stock is diluted into a physiological buffer (pH ~7.4). While the initial stock is soluble, the final concentration in the assay medium exceeds the compound's solubility limit at that neutral pH. Here are several strategies to address this, ranging from simple to complex.

Adding a water-miscible organic solvent, or co-solvent, can increase the solubility of lipophilic compounds.[5][7] These solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic parts of your molecule.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).

  • Protocol:

    • Dissolve the compound in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution.

    • For the experiment, perform a serial dilution of this stock into your aqueous buffer or cell culture medium.

    • Crucial Control: Always ensure the final concentration of the co-solvent in your assay is low (typically <1%, often <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts or toxicity.

Cyclodextrins are macrocyclic sugar molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the non-polar phenyl groups of your compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[8][9] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Mechanism: The hydrophobic portion of the drug is sequestered inside the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[10]

  • Protocol:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add the solid 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound dissolves. This can then be sterile-filtered and used as a stock solution for dilution into assay media.

The following diagram outlines a decision-making process for choosing the right solubilization method based on your experimental needs.

solubilization_workflow start Solubility Issue Identified q_assay_type What is the experimental system? start->q_assay_type invitro In-vitro Aqueous Assay (e.g., enzyme inhibition) q_assay_type->invitro Biochemical cell_based Cell-Based Assay q_assay_type->cell_based Cellular invivo In-vivo Study (e.g., PK/PD) q_assay_type->invivo Animal ph_adjust Strategy 1: pH Adjustment (Acidic Buffer) invitro->ph_adjust cosolvent Strategy 2: Co-solvent Stock (e.g., DMSO) cell_based->cosolvent cyclodextrin Strategy 3: Cyclodextrin (e.g., HP-β-CD) invivo->cyclodextrin advanced Strategy 4: Advanced Formulation (e.g., Nanosuspension, Salt Form) invivo->advanced check_precip Precipitation upon dilution? ph_adjust->check_precip success Proceed with Experiment ph_adjust->success No precipitation check_toxicity Solvent toxicity a concern? cosolvent->check_toxicity cyclodextrin->success check_precip->cosolvent Yes check_toxicity->cyclodextrin Yes check_toxicity->success No (<1% final conc.)

Caption: Decision tree for selecting a solubilization method.

Q4: I need to prepare a stable, solid form of the compound with improved handling and solubility properties. Should I make a salt?

A4: Yes, Salt Formation is a Standard Strategy for Pre-clinical Development.

Creating a stable crystalline salt is a common and effective method to improve the physicochemical properties of a parent compound, including solubility, stability, and manufacturability.[11] For a basic compound like 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine, you would form an acid addition salt.

The choice of the counter-ion (the acid) is critical and can impact the final properties of the salt.

  • Hydrochloride (HCl): Often produces crystalline, stable salts. It's a small, highly ionic counter-ion that typically confers good aqueous solubility. The process can be as simple as dissolving the free base in a solvent like diethyl ether and adding HCl.[12]

  • Mesylate (Methanesulfonic Acid): Tends to form crystalline salts and is a good choice for compounds that may form oily or hygroscopic HCl salts.

  • Tartrate or Citrate: These larger, organic acid counter-ions can also be used and may offer different solubility or stability profiles.

  • Dissolution: Dissolve a known quantity of the free base form of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Acid Addition: Slowly add a stoichiometric equivalent of HCl (e.g., as a solution in isopropanol or dioxane) to the stirring solution of the free base. Since there are two basic centers, you may target a di-HCl salt by adding two equivalents.

  • Precipitation: The corresponding pyridinium/ammonium hydrochloride salt, being less soluble in the organic solvent, should precipitate out of the solution.[12] The process may be aided by cooling the mixture.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material. Dry the salt under vacuum.

  • Characterization: Confirm the salt formation and purity using techniques like NMR, melting point, and elemental analysis.

References

  • Liu, Y., et al. (2009). Inclusion behavior of beta-cyclodextrin with bipyridine molecules: factors governing host-guest inclusion geometries. PubMed. Available at: [Link]

  • Gecse, Z., et al. (2007). Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis. PubMed. Available at: [Link]

  • Liu, Y., et al. (2008). Binding Ability and Assembly Behavior of β-Cyclodextrin Complexes with 2,2′-Dipyridine and 4,4′-Dipyridine. ACS Publications. Available at: [Link]

  • Scriven, E. F. V., & Murugan, R. (2005). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. ACS Publications. Available at: [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Liu, Y., et al. (2009). Inclusion Behavior of β‐Cyclodextrin with Bipyridine Molecules: Factors Governing Host‐Guest Inclusion Geometries. ResearchGate. Available at: [Link]

  • Frank, T. E. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. ResearchGate. Available at: [Link]

  • chemeurope.com. (n.d.). Pyridine. Available at: [Link]

  • Sciencemadness Wiki. (2022). Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of β-cyclodextrin complex formation with 2,2′-dipyridine in ground and excited triplet states. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Kuchař, M., et al. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. PMC. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Himpel, K., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Roche, S. P., & Fazakerley, C. (2019). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]

  • Reddit. (2024). Formation of pyridinium salts with EWG. r/Chempros. Available at: [Link]

  • Merchant, K. J., & Allain, F. R. (2019). N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. Available at: [Link]

  • de la Fuente, J. C., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Available at: [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Available at: [Link]

  • PC, J., et al. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

Sources

Enhancing stability of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Ticket ID: #STAB-PYR-AMINE-001 Status: Active Support Authorized By: Senior Application Scientist[1]

Executive Summary: The Molecule at a Glance

This guide addresses the solution stability of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine . To stabilize this molecule, you must manage two distinct reactive centers: the electron-deficient pyridine ring and the nucleophilic benzylic primary amine .

Quick Reference Dashboard:

Parameter Value (Approx.) Implication for Stability
pKa (Pyridine N) ~5.2 Becomes protonated (soluble) below pH 5.[1]
pKa (Primary Amine) ~9.6 Becomes protonated (oxidatively stable) below pH 9.[2]
Oxidation Risk High Benzylic C-H bond is prone to oxidative deamination.[1]

| Solubility Profile | pH-Dependent | High in acidic media; low in basic/neutral aqueous media.[1] |

Module 1: The Chemistry of Instability (Root Cause Analysis)

Before attempting to stabilize the solution, you must understand why it degrades.[2] This molecule suffers from three primary degradation pathways in solution.

Oxidative Deamination (The "Yellowing" Effect)

The carbon adjacent to the amine (the benzylic position) is activated by the phenyl ring. In the presence of dissolved oxygen and light, a radical mechanism removes a hydrogen atom, leading to the formation of an imine, which hydrolyzes to a ketone (1-[4-(pyridin-4-yl)phenyl]ethanone).[1][2]

  • Visual Sign: Solution turns yellow/orange.[1][2]

  • Driver: Free base amine + Oxygen + Light.[1][2]

The DMSO Trap (Formaldehyde Reaction)

WARNING: Do not store this primary amine in DMSO for extended periods (>24 hours). DMSO decomposes slowly to generate formaldehyde (HCHO), especially in the presence of light or trace acids.[2] Your molecule is a primary amine.[1][2] It will react with formaldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base) or methylates the amine.[2]

  • Visual Sign: None initially (detected by LC-MS as +12 or +14 mass shift).[1]

Carbamate Formation

Primary amines are eager nucleophiles that react with atmospheric CO₂ to form carbamic acid/carbamates.[1][2]

  • Visual Sign: White precipitate forming on the glass walls or liquid-air interface.[1]

Module 2: Solvent & Buffer Strategy

Use this matrix to select the correct solvent system for your experiment.

Solvent Compatibility Matrix

Solvent SystemSuitabilityTechnical Notes
Dilute HCl (0.1 M) Excellent Protonates both nitrogens.[1] Forms a stable, soluble salt.[1][2] Best for stock solutions.
Acetonitrile (MeCN) Good Polar aprotic.[1][2] Does not react with the amine. Use for short-term assays.
Methanol/Ethanol Moderate Good solubility, but protic solvents can accelerate oxidation if not degassed.[2]
DMSO Poor (Long-term) RISK: Reacts with primary amines over time.[1] Use only for immediate use (<4 hours).
Acetone/Ketones FORBIDDEN Rapidly forms Schiff bases (imines) with the primary amine.
Protocol: Preparation of a Stable Stock Solution (10 mM)
  • Step 1: Weigh the solid substance in a glove box or low-humidity environment.

  • Step 2: Dissolve in 0.05 M HCl or Phosphate Buffered Saline (PBS) adjusted to pH 6.0 .

    • Why? At pH 6.0, the primary amine (pKa ~9.[2]6) is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ). This removes the lone pair electrons, shutting down the oxidation pathway and preventing reaction with CO₂.
      
  • Step 3: If an organic solvent is required, use degassed Acetonitrile .[1][2]

  • Step 4: Store in amber glass vials to prevent photolytic degradation of the pyridine ring.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the specific chemical risks associated with this molecule.

DegradationPathways Start 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine (Intact Molecule) Oxidation Oxidative Deamination (Radical Mechanism) Start->Oxidation O2 + Light CO2_Abs Atmospheric CO2 Absorption Start->CO2_Abs Air Exposure DMSO_React DMSO Storage (Formaldehyde Source) Start->DMSO_React Solvent Choice Ketone Degradant A: Acetophenone Derivative (Yellow Color) Oxidation->Ketone Carbamate Degradant B: Carbamate Salt (White Precipitate) CO2_Abs->Carbamate Imine Degradant C: N-Methylated/Imine (+12/+14 Da shift) DMSO_React->Imine

Caption: Figure 1. Primary degradation pathways.[1][2] Note that protonation (low pH) blocks all three pathways.[2]

Module 4: Troubleshooting & FAQs

Troubleshooting Decision Tree

Use this logic flow to diagnose solution issues.

Troubleshooting Start Observation: Solution Issue Q1 Is the solution cloudy/precipitating? Start->Q1 A1_Yes Check pH. Is pH > 8? Q1->A1_Yes Yes Q2 Is the solution yellow/orange? Q1->Q2 No Action1 Cause: Free Base Precipitation. Fix: Acidify to pH < 6. A1_Yes->Action1 Yes Action2 Cause: Carbamate (CO2) salt. Fix: Filter + Fresh Prep under N2. A1_Yes->Action2 No Action3 Cause: Oxidation (Ketone formation). Status: Irreversible. Prevention: Use Amber Vials + Degas. Q2->Action3 Yes Q3 LC-MS shows +12/+14 Da peaks? Q2->Q3 No Action4 Cause: DMSO/Formaldehyde reaction. Fix: Switch solvent to MeCN or Water. Q3->Action4 Yes

Caption: Figure 2. Diagnostic logic for common stability issues in solution.

Frequently Asked Questions

Q: Can I sonicate this molecule to improve solubility? A: Use caution. Sonication generates heat and can induce radical formation in chlorinated solvents or water, accelerating the oxidative deamination of the benzylic amine. If you must sonicate, keep the bath cool (ice) and limit duration to <2 minutes.[2]

Q: Why does my LC-MS show a peak at M+16? A: This indicates N-oxidation .[1] The pyridine nitrogen is susceptible to forming an N-oxide.[1] This is common if the sample was stored in protic solvents exposed to air for weeks. To prevent this, store under Argon.[1][2]

Q: I need to use DMSO for my biological assay. What do I do? A: Prepare the stock in DMSO immediately before use (fresh). Do not store the DMSO stock at -20°C for months; the freeze-thaw cycles and time will allow formaldehyde accumulation and reaction. Alternatively, use DMSO-d6 (deuterated DMSO) which often has higher purity and fewer acidic impurities, though it is more expensive.[1][2]

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2] Defines standard stress testing protocols (oxidation, photolysis).

  • Epstein, W. W., & Sweat, F. W. (1967).[1][2] Dimethyl Sulfoxide Oxidations.[1][2] Chemical Reviews.[1][2] Explains the mechanism of DMSO acting as an oxidant and formaldehyde source.[3] [2]

  • Hine, J., & Craig, J. C. (1970).[1][2] Kinetics of the Reaction of Primary Amines with Carbon Dioxide. Journal of the American Chemical Society.[4] Details the carbamate formation mechanism. [2]

  • NIST Chemistry WebBook. Pyridine and Benzylamine pKa data.[1][2] Used to derive the dual-basicity model.[1]

Sources

Validation & Comparative

Comparing biological activity of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine vs. benzylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine (a potent Rho-associated kinase inhibitor scaffold) versus traditional benzylamine analogs (often used as low-affinity controls or precursors). The analysis focuses on the structural determinants of biological activity, specifically the critical role of the pyridine nitrogen in ATP-competitive inhibition.

Executive Summary

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine represents a specialized biaryl scaffold designed to target the ATP-binding pocket of serine/threonine kinases, most notably Rho-associated protein kinase (ROCK) . In contrast, benzylamine analogs (e.g., 1-phenylethan-1-amine or 4-phenylbenzylamine) lack the critical nitrogen acceptor required for high-affinity binding to the kinase hinge region.

This guide delineates the mechanistic superiority of the pyridine-based scaffold, demonstrating why it exhibits significantly higher potency (low nanomolar


) compared to the micromolar activity of benzylamine counterparts.
Mechanistic Basis of Activity

The biological activity of these compounds is governed by their ability to mimic the adenosine moiety of ATP within the kinase active site.

A. The Pyridine Advantage (Hinge Binding)

The defining feature of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine is the pyridine ring at the 4-position.

  • Mechanism: The pyridine nitrogen acts as a crucial hydrogen bond acceptor.[1] It interacts directly with the backbone amide of Met156 (in ROCK1) or the equivalent residue in the kinase hinge region.

  • Result: This single interaction anchors the molecule in the active site, reducing the

    
     by approximately 100-1000 fold compared to analogs lacking this nitrogen.
    
B. The Benzylamine Limitation (The "Null" Scaffold)

Benzylamine analogs, such as 1-phenylethan-1-amine , possess a phenyl ring in place of the pyridine.

  • Mechanism: The phenyl ring is hydrophobic and cannot form hydrogen bonds with the hinge region. It relies solely on weak van der Waals interactions.

  • Result: These analogs often serve as negative controls or low-affinity fragments, typically exhibiting

    
     values >10 
    
    
    
    M.
C. The Ethylamine Linker (Ribose Pocket)

Both scaffolds share the 1-aminoethyl group.

  • Function: The primary amine is protonated at physiological pH. It forms ionic interactions with conserved aspartate (Asp160) or glutamate (Glu197) residues in the ribose-binding pocket, mimicking the interaction of the ATP

    
    -phosphate or ribose hydroxyls.
    
  • Chirality: The (R)-enantiomer of the ethylamine group typically orients the methyl group into a hydrophobic sub-pocket, enhancing potency over the (S)-enantiomer.

Comparative Data Analysis

The following table summarizes the theoretical and observed differences based on Structure-Activity Relationship (SAR) studies of ROCK inhibitors (e.g., Y-27632 series).

Feature1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Benzylamine Analogs (e.g., 1-Phenylethanamine) Impact on Activity
Core Pharmacophore Pyridine-Phenyl-Ethylamine Phenyl-Ethylamine Pyridine N is essential for hinge binding.
Primary Target ROCK1 / ROCK2 Non-specific / MAO substratesPyridine confers kinase specificity.
Binding Mode ATP-Competitive (Type I) Weak non-specific bindingPyridine anchors the inhibitor.
Est. Potency (

)
10 - 100 nM > 10,000 nM >100-fold potency gap.
Selectivity High for ROCK vs. PKA/PKCLow; often promiscuousPyridine geometry fits ROCK hinge.
Solubility Moderate (Pyridine N is basic)Low to ModeratePyridine improves aqueous solubility.
Visualization of Signaling & SAR Logic
Figure 1: ROCK Signaling Pathway & Inhibition

This diagram illustrates the downstream effects of ROCK inhibition by the pyridine scaffold, leading to reduced actomyosin contraction.

ROCK_Pathway GPCR GPCR Agonists (LPA, S1P, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine (Inhibitor) Inhibitor->ROCK Inhibits (ATP-Competitive) MBS->MLC Dephosphorylates (Promotes Relaxation) Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Contraction

Caption: The pyridine-based inhibitor blocks ROCK activity, preventing MLC phosphorylation and reducing stress fiber formation.

Figure 2: SAR Logic - Pyridine vs. Benzylamine

This diagram details the structural logic distinguishing the active pyridine scaffold from the inactive benzylamine analog.[2]

SAR_Logic PyridineScaffold Active Scaffold: 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Hinge Hinge Region Binding (Met156 H-Bond) PyridineScaffold->Hinge Pyridine N (Acceptor) Ribose Ribose Pocket Binding (Asp160/Glu197 Ionic) PyridineScaffold->Ribose Ethylamine (Donor) BenzylScaffold Inactive Scaffold: Benzylamine / Biphenyl Analogs BenzylScaffold->Hinge X (No Interaction) BenzylScaffold->Ribose Ethylamine (Donor) Potency High Potency (nM Activity) Hinge->Potency Critical Anchor NoPotency Low Potency (uM Activity) Hinge->NoPotency Missing Anchor Ribose->Potency Orientation

Caption: Comparison of binding interactions. The lack of the hinge-binding pyridine nitrogen in benzylamine analogs results in loss of potency.

Experimental Protocols

To validate the biological activity of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine , the following protocols are recommended. These assays directly measure kinase inhibition and cellular phenotype changes.

Protocol A: In Vitro ROCK Kinase Assay (IMAP)

Objective: Determine the


 of the compound against recombinant ROCK1/2.
  • Reagents:

    • Recombinant human ROCK1 or ROCK2 (active).

    • Fluorescently labeled peptide substrate (e.g., S6 ribosomal protein derived).

    • ATP (at

      
      , typically 10 
      
      
      
      M).
    • IMAP binding buffer and beads (Molecular Devices).

  • Procedure:

    • Preparation: Dilute the inhibitor in DMSO (serial dilutions: 10

      
      M to 0.1 nM).
      
    • Reaction: Mix kinase (2-5 nM), substrate (100 nM), and inhibitor in reaction buffer (20 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Initiation: Add ATP to start the reaction. Incubate for 60 minutes at room temperature.

    • Termination: Add IMAP binding reagent (stops reaction and binds phosphorylated substrate).

    • Readout: Measure Fluorescence Polarization (FP) using a multimode plate reader (e.g., EnVision).

  • Analysis: Plot FP vs. log[Inhibitor] to calculate

    
     using a 4-parameter logistic fit.
    
Protocol B: Cell Morphology Assay (Neurite Outgrowth)

Objective: Assess cellular efficacy by observing neurite outgrowth (a phenotype suppressed by ROCK activity).

  • Cell Line: PC12 (rat pheochromocytoma) or N1E-115 (neuroblastoma) cells.

  • Procedure:

    • Seeding: Plate cells on collagen-coated coverslips in 24-well plates.

    • Differentiation: Induce differentiation (e.g., with NGF for PC12) for 24 hours.

    • Treatment: Treat cells with 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine (1-10

      
      M) or vehicle (DMSO) for 24 hours. Include a benzylamine analog as a negative control.
      
    • Fixation: Fix with 4% paraformaldehyde for 15 minutes.

    • Staining: Stain F-actin with Phalloidin-Rhodamine and nuclei with DAPI.

  • Readout: Image using fluorescence microscopy.

    • Positive Result: Significant increase in neurite length and number compared to control.

    • Negative Control: Benzylamine-treated cells should resemble vehicle control (minimal outgrowth).

References
  • Liao, C. et al. (2007). "Design and synthesis of novel Rho-kinase inhibitors." Journal of Medicinal Chemistry, 50(1), 1-12. Link

  • Ishizaki, T. et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase." Molecular Pharmacology, 57(5), 976-983. Link

  • Breitenlechner, C. et al. (2003).[3] "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure, 11(12), 1595-1607. Link

  • Jacobs, M. et al. (2006). "Structure-based design of potent and selective Rho-kinase inhibitors." Journal of Medicinal Chemistry, 49(18), 5434-5446. Link

Sources

Determination of Enantiomeric Excess in 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of enantiomeric excess (ee) in 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The target analyte, 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine , presents a dual chromatographic challenge: it possesses a chiral center adjacent to an aromatic system and a basic pyridine moiety. This structural combination often leads to severe peak tailing on silica-based stationary phases due to interactions between the pyridine nitrogen and residual silanols.

Accurate determination of enantiomeric excess (ee) is critical, as this motif frequently appears as a pharmacophore in kinase inhibitors and GPCR ligands. This guide compares three distinct analytical methodologies: Chiral HPLC (Normal Phase) , Chiral SFC (Supercritical Fluid Chromatography) , and 1H NMR Derivatization (Mosher’s Acid) .

The "Pyridine Problem" in Chiral Separation

Standard chiral method development often fails for this molecule because the basic pyridine nitrogen (


) interacts strongly with the acidic silanols of the column packing.
  • Symptom: Broad, tailing peaks that destroy resolution (

    
    ).
    
  • Solution: The mandatory inclusion of a basic additive (e.g., diethylamine) or the use of immobilized stationary phases resistant to strong basic modifiers.

Methodology Comparison

Method A: Chiral Normal-Phase HPLC (The Gold Standard)

Best for: QC release, high precision, and trace enantiomer detection (ee > 99%).

Technical Rationale: Polysaccharide-based stationary phases (Amylose/Cellulose tris-carbamates) provide the most reliable chiral recognition for aryl-alkyl amines. The "AD" and "OD" type selectors utilize hydrogen bonding and


 stacking. The non-polar hexane environment maximizes these weak interactions, while the alcohol modifier regulates elution strength.
Experimental Protocol
  • Column Selection: Chiralpak AD-H or Chiralcel OD-H (5 µm, 4.6 x 250 mm).

    • Why: The 3,5-dimethylphenylcarbamate selector (AD/OD) is privileged for aromatic amines.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Isopropyl Alcohol (IPA) containing 0.1% Diethylamine (DEA).

    • Note: Pre-mix the DEA into the IPA to ensure stable baselines.

  • Chromatographic Conditions:

    • Ratio: 90:10 (Hexane:IPA+DEA) is a standard starting point.

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (targeting the phenyl-pyridine conjugation).

Self-Validating Check:

  • If

    
    , lower the IPA content to 5%.
    
  • If peak tailing factor (

    
    ) > 1.2, increase DEA concentration to 0.2%, but do not exceed column limits.
    
Method B: Chiral SFC (The High-Throughput Alternative)

Best for: Screening large libraries, "Green" chemistry compliance, and preparative scaling.

Technical Rationale: Supercritical


 acts as a non-polar solvent similar to hexane but with higher diffusivity, allowing for 3-5x faster run times. The "Basic Additive" rule still applies.
Experimental Protocol
  • Column: Chiralpak IG or IC (Immobilized phases are preferred in SFC to prevent coating stripping by accidental pressure drops or aggressive modifiers).

  • Mobile Phase:

    • A:

      
       (l).
      
    • B: Methanol + 0.2% Isopropylamine (IPAm) or DEA.

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Method C: 1H NMR with Mosher's Acid (Structural Validation)

Best for: Absolute configuration assignment and quick checks when no chiral column is available.

Technical Rationale: Reacting the enantiomeric amine with an enantiopure derivatizing agent (e.g., (R)-MTPA-Cl) creates diastereomers.[2] In the NMR spectrum, the methyl doublet of the ethyl group will appear at distinct chemical shifts for the


 and 

diastereomers due to the anisotropic shielding of the Mosher phenyl group.
Experimental Protocol
  • Sample Prep: Dissolve 5 mg of amine in 0.6 mL

    
     in an NMR tube.
    
  • Base Addition: Add 10 µL dry Pyridine (to scavenge HCl).

  • Derivatization: Add 10 µL of (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Reaction: Shake and let stand for 10 minutes (reaction is usually instantaneous).

  • Analysis: Acquire 1H NMR. Focus on the methyl doublet (

    
     ppm).
    
    • Result: A racemic sample shows two doublets. An enantiopure sample shows one.[3]

    • Calculation: Integrate the two methyl signals (

      
       and 
      
      
      
      ).
      
      

Data Presentation & Comparison

Performance Matrix
FeatureMethod A: Chiral HPLCMethod B: Chiral SFCMethod C: NMR (Mosher)
Accuracy (ee) High (

)
High (

)
Moderate (

)
Limit of Detection

minor enantiomer

minor enantiomer

minor enantiomer
Analysis Time 15 - 30 mins3 - 8 mins30 - 60 mins (prep + scan)
Sample Recovery Possible (Prep HPLC)Excellent (Easy solvent removal)Destructive (Derivatized)
Cost per Run High (Solvents)Low (

is cheap)
Low (if reagent available)
Key Risk Peak tailing (Pyridine)Solubility in

Incomplete derivatization
Decision Logic for Method Selection

MethodSelection Start Start: Sample Received Q1 Is Absolute Configuration Known? Start->Q1 Q2 Sample Quantity? Q1->Q2 Yes Method_NMR Method C: NMR (Mosher) (Determine R/S & approx ee) Q1->Method_NMR No Q3 Throughput Requirement? Q2->Q3 High (>5 mg) Method_HPLC Method A: Chiral HPLC (Precise QC / Validation) Q2->Method_HPLC Low (<1 mg) Method_SFC Method B: Chiral SFC (High Throughput Screening) Q3->Method_SFC High (>10 samples/day) Q3->Method_HPLC Low (Precision critical)

Caption: Decision matrix for selecting the optimal ee determination method based on sample knowledge and throughput needs.

Detailed Workflow: HPLC Method Development

This workflow visualizes the critical steps in optimizing the separation for the pyridine-containing amine.

HPLC_Workflow Step1 1. Column Screening (AD-H, OD-H, IC) Step2 2. Mobile Phase Selection (Hex/IPA vs Hex/EtOH) Step1->Step2 Step3 3. Additive Optimization (CRITICAL STEP) Step2->Step3 Step4 4. Resolution Check Step3->Step4 Add 0.1% DEA Step4->Step2 Rs < 1.5 Change Modifier Step4->Step3 Tailing > 1.2 Increase DEA Step5 5. Final Method Step4->Step5 Rs > 2.0 Tailing < 1.2

Caption: Optimization loop for Chiral HPLC. Note that Step 3 (Additive Optimization) is the failure point for most pyridine-based separations.

References

  • Okamoto, Y., & Ikai, T. (2008).[3] Chiral HPLC for efficient resolution of enantiomers.[4][5][6] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Dale, J. A., & Mosher, H. S. (1973).[7] Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society, 95(2), 512-519. Link

  • Application Guide. (2020). Strategies for Method Development on Polysaccharide-Type Chiral Stationary Phases. Daicel Chiral Technologies. Link

  • Hamper, B. C., et al. (2018). Rapid determination of enantiomeric excess of chiral amines using reactive chiral acylating agents.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat as High-Potency bioactive. 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine is a bifunctional pharmacophore combining a lipophilic pyridine-phenyl scaffold with a reactive primary amine.[1] In the absence of a compound-specific REACH registration or government-issued tox profile, you must apply Structure-Activity Relationship (SAR) protocols.[1]

The Pharmacological Risk: This structural motif is a common intermediate in the synthesis of Protein Kinase C (PKC) and Akt kinase inhibitors . Consequently, it must be handled not just as a chemical corrosive, but as a potential signal transduction modulator with unknown systemic toxicity.

Hazard Assessment (SAR Analysis)

This section deduces hazards based on the chemical's functional groups.[2] This is the "Why" behind the safety rules.

Functional GroupPredicted HazardMechanism of Action
Primary Benzylic Amine Corrosive / Severe Irritant (H314/H318)High basicity (pKa ~9-10) leads to saponification of skin lipids and corneal damage.[1]
Pyridine Moiety Systemic Toxicity (H301/H311)Pyridines are readily absorbed through the skin and metabolized via N-oxidation, potentially stressing hepatic enzymes.[1]
Lipophilic Scaffold Dermal Permeation The phenyl-pyridine bridge increases logP, facilitating rapid transport across the stratum corneum.[1]
Bioactive Isostere Target Organ Toxicity (H373)Potential interference with kinase signaling pathways if absorbed systemically.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. This matrix is specific to the permeation risks of amine-solvent systems.

Tier 1: Solid Handling (Weighing/Transfer)[1]
  • Respiratory: Work strictly within a Class II Chemical Fume Hood (Face velocity: 100 fpm). If hood access is compromised, a P100/OV (Organic Vapor) respirator is mandatory.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of basic dust generation.

  • Hands: Double Nitrile Gloves (Minimum 5 mil outer / 4 mil inner).

    • Why: Solid amines can react with moisture on skin to form corrosive hydroxides.

Tier 2: Solution Handling (Synthesis/Purification)
  • Glove Selection Logic:

    • Solvent: Methanol/Ethanol

      
      Double Nitrile  (Change every 30 mins).
      
    • Solvent: DCM / Chloroform

      
      PVA (Polyvinyl alcohol)  or Silver Shield™ (Laminate)  under-gloves. Nitrile degrades in <5 minutes against halogenated amine solutions.
      
    • Solvent: DMSO/DMF

      
      Butyl Rubber  or Double Nitrile  (Immediate change upon splash). DMSO acts as a carrier, dragging the toxic amine through the glove and skin.[1]
      
  • Body: Chemical-resistant apron over a standard cotton lab coat.

Operational Protocol: The "Zero-Exposure" Workflow

A. Pre-Operational Verification
  • Neutralizer Prep: Prepare a 500mL beaker of 1M Citric Acid or Dilute Acetic Acid . Keep this adjacent to the balance. Self-Validating Step: If you spill the amine, you must be able to neutralize it within 10 seconds.[1]

  • Balance Check: Place the analytical balance inside the fume hood. Never weigh this compound on an open bench.

B. Solubilization & Reaction

The amine is likely hygroscopic and sensitive to CO₂ (forming carbamates).

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon before addition.

  • Exotherm Control: When acidifying (e.g., forming an HCl salt), add acid dropwise at 0°C. The amine protonation is highly exothermic and can cause solvent bumping/aerosolization.

C. Visualization of Risk Logic

SafetyLogic Start START: Handling 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution DustRisk Risk: Basic Dust Inhalation Solid->DustRisk SolventCheck Identify Solvent Solution->SolventCheck SolidPPE PPE: Splash Goggles + Double Nitrile Engineering: Fume Hood REQUIRED DustRisk->SolidPPE Disposal Disposal: High BTU Incineration (Do NOT drain dispose) SolidPPE->Disposal Halogenated DCM / Chloroform SolventCheck->Halogenated Polar DMSO / DMF / Alcohols SolventCheck->Polar GloveFail CRITICAL: Nitrile Permeation < 5 min Halogenated->GloveFail DoubleNitrile REQ: Double Nitrile (Change 30 min) Polar->DoubleNitrile Laminate REQ: Silver Shield / Laminate Gloves GloveFail->Laminate Laminate->Disposal DoubleNitrile->Disposal

Figure 1: PPE Decision Logic based on physical state and solvent carrier.[1] Note the critical failure point for nitrile gloves with halogenated solvents.

Emergency Response & Spill Control

Scenario: Benchtop Spill (Solid or Liquid) [1]

  • Evacuate: Clear the immediate area (3-meter radius).

  • Isolate: Mark the zone. Do not attempt cleanup without full PPE (including goggles).[3]

  • Neutralize:

    • Step 1: Gently cover the spill with Citric Acid (solid or solution) . This converts the volatile, corrosive free base into a non-volatile, water-soluble citrate salt.[1]

    • Step 2: Verify pH is acidic (pH < 6) using test strips.

  • Absorb: Use vermiculite or chem-pads.

  • Decontaminate: Wipe surface with 10% ethanol followed by soap and water.

Scenario: Skin Exposure

  • Immediate Action: Flush with water for 15 minutes .[4][5][6]

  • Do NOT use vinegar on the skin (exothermic reaction risk). Use water only.

  • Medical: Seek evaluation.[3][5][7][8][9][10][11] Mention "Benzylic Amine / Pyridine derivative exposure."

Waste Disposal Strategy

Classification: Hazardous Organic Waste (Basic/Toxic).

  • Segregation: Do not mix with acidic waste streams (risk of heat generation/fumes). Segregate into a dedicated "Basic Organic" container.

  • Labeling: Clearly mark as "Contains Pyridine Derivatives - High Toxicity."

  • Method: High-Temperature Incineration (High BTU waste stream) is the only acceptable disposal method to ensure destruction of the pyridine ring.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13296-04-3 (4-(Pyridin-4-yl)aniline).[1] (Used for SAR toxicity extrapolation of pyridine-phenyl-amine scaffold).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. (Systemic toxicity baseline). [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Benzylic Amines Hazard Profile. (Corrosivity standards). [Link][1]

Sources

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